molecular formula C17H23NO9 B103407 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid CAS No. 15964-32-6

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid

Cat. No. B103407
CAS RN: 15964-32-6
M. Wt: 385.4 g/mol
InChI Key: FLOVUNWVDMMYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid” is a chemical compound with the CAS Number: 15964-32-6 . It has a molecular formula of C17H23NO9 .

Physical and Chemical Properties The molecular weight of this compound is 385.36600 . It has a density of 1.5g/cm3 . The boiling point is 786.7ºC at 760 mmHg . The flash point is 429.6ºC .

Scientific Research Applications

Analgesic Activity

5-Acetamido-2-Hydroxy Benzoic Acid Derivatives have been studied for their analgesic activity . The derivatives were synthesized and their structural elucidation was performed using 1H NMR and 13C NMR . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) . An in-silico study showed that these derivatives have a better bioavailability and binding affinity with the COX-2 receptor .

Anti-Inflammatory Drugs

The derivatives of 5-Acetamido-2-Hydroxy Benzoic Acid have been proposed for the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects .

Nutraceuticals for Infant Brain Development

N-acetyl-d-neuraminic acid (NeuAc), a well-known and well-studied sialic acid, is found in cell surface glycolipids and glycoproteins, where it performs a variety of biological functions . The use of NeuAc as a nutraceutical for infant brain development has been suggested .

Intermediate for Pharmaceutical Production

NeuAc has been used as an intermediate for pharmaceutical production . Enzymatic synthesis using N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation, has been reported to produce NeuAc with high production efficiency .

Cellular Recognition Events

NeuAc is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane and is involved in cellular recognition events .

Regulation of Biological Processes

NeuAc is involved in the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .

Safety and Hazards

As for safety and hazards, it’s important to note that this product is not intended for human or veterinary use. It’s for research use only. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO9/c1-9(20)18-13-11(21)7-17(16(24)25,26-10-5-3-2-4-6-10)27-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVUNWVDMMYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400752
Record name 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid

CAS RN

15964-32-6
Record name 5-acetamido-4-hydroxy-2-phenoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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